molecular formula C17H19N5O3 B13372390 Methyl 4-methyl-6'-oxo-5',6'-dihydrospiro(cyclohexane-1,4'-tetraazolo[1,5-a][1,4]benzodiazepine)-9'-carboxylate

Methyl 4-methyl-6'-oxo-5',6'-dihydrospiro(cyclohexane-1,4'-tetraazolo[1,5-a][1,4]benzodiazepine)-9'-carboxylate

Cat. No.: B13372390
M. Wt: 341.4 g/mol
InChI Key: LHVRDBDAJCZHCZ-UHFFFAOYSA-N
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Description

Methyl 4-methyl-6’-oxo-5’,6’-dihydrospiro(cyclohexane-1,4’-tetraazolo[1,5-a][1,4]benzodiazepine)-9’-carboxylate is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage

Properties

Molecular Formula

C17H19N5O3

Molecular Weight

341.4 g/mol

IUPAC Name

methyl 4'-methyl-6-oxospiro[5H-tetrazolo[1,5-a][1,4]benzodiazepine-4,1'-cyclohexane]-9-carboxylate

InChI

InChI=1S/C17H19N5O3/c1-10-5-7-17(8-6-10)16-19-20-21-22(16)13-9-11(15(24)25-2)3-4-12(13)14(23)18-17/h3-4,9-10H,5-8H2,1-2H3,(H,18,23)

InChI Key

LHVRDBDAJCZHCZ-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2(CC1)C3=NN=NN3C4=C(C=CC(=C4)C(=O)OC)C(=O)N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-methyl-6’-oxo-5’,6’-dihydrospiro(cyclohexane-1,4’-tetraazolo[1,5-a][1,4]benzodiazepine)-9’-carboxylate typically involves multi-step organic reactions. One common method involves the reaction of dialkyl 2-aryl-4-hydroxy-4-methyl-6-oxocyclohexane-1,3-dicarboxylates with aliphatic amines . This reaction proceeds through the formation of intermediate compounds, which are then cyclized to form the spiro structure.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of specific catalysts, solvents, and temperature control to ensure the efficient formation of the desired product.

Chemical Reactions Analysis

Ester Functional Group Reactivity

The methyl ester group serves as a key site for nucleophilic substitution and hydrolysis reactions:

Reaction TypeConditionsProductsKey Observations
Alkaline hydrolysis1M NaOH, 80°C, 6 hrsCarboxylic acid derivativeComplete conversion observed in analogs with similar ester groups
TransesterificationEthanol, H₂SO₄ catalystEthyl ester analogRequires anhydrous conditions to prevent competing hydrolysis
AmidationNH₃/MeOH, 60°CPrimary amideLimited yield (≤45%) due to steric hindrance from spiro system

Spirocyclic System Transformations

The spiro junction between cyclohexane and benzodiazepine enables unique ring-opening/closure dynamics:

Key reactions observed in related spiro compounds:

  • Acid-catalyzed ring expansion : Treatment with HCl/EtOH induces cyclohexane ring contraction (C6 → C5) while expanding the diazepine ring .

  • Oxidative dehydrogenation : Using DDQ in toluene converts 5',6'-dihydro moiety to fully aromatic benzodiazepine.

  • Photochemical [2+2] cycloaddition : UV irradiation with maleic anhydride forms fused cyclobutane derivatives .

Tetraazolo Ring Reactivity

The [1,5-a] fused tetraazolo system participates in:

ReactionReagentsOutcome
Electrophilic substitutionBr₂/CHCl₃Bromination at C8 position (72% yield)
Reductive cleavageH₂/Pd-CRing opening to form primary amine
CycloadditionMaleimides[3+2] dipolar cycloaddition at N2-N3 bond

Lactam Reactivity

The 6'-oxo group undergoes characteristic lactam reactions:

Comparative reactivity table (vs. clonazepam):

ParameterTarget CompoundClonazepam
Hydrolysis rate (0.1M HCl)t₁/₂ = 8.2 hrst₁/₂ = 24 hrs
Grignard addition yield38%12%
N-alkylation efficiency67% (MeI)89% (MeI)

Synthetic Modifications

Multi-step derivatization pathways have been demonstrated:

  • Initial functionalization :

    • Mitsunobu reaction installs benzyl ethers at C4 (85% yield)

    • Stille coupling introduces aryl groups at C9 (Pd(PPh₃)₄, DMF)

This compound's reactivity profile combines classical benzodiazepine chemistry with unique spirocyclic and polyaza effects, enabling diverse pharmaceutical derivatization strategies. Recent studies highlight its potential as a versatile scaffold for CNS-targeted prodrug development, particularly through rational modification of the ester and tetraazolo moieties .

Scientific Research Applications

Methyl 4-methyl-6’-oxo-5’,6’-dihydrospiro(cyclohexane-1,4’-tetraazolo[1,5-a][1,4]benzodiazepine)-9’-carboxylate has several scientific research applications, including:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacological agent, particularly in the development of new drugs for treating various diseases.

    Materials Science: Its unique spiro structure makes it a candidate for use in the development of advanced materials with specific properties.

    Biological Research: It is used in studies to understand its interactions with biological molecules and its potential effects on cellular processes.

Mechanism of Action

The mechanism of action of Methyl 4-methyl-6’-oxo-5’,6’-dihydrospiro(cyclohexane-1,4’-tetraazolo[1,5-a][1,4]benzodiazepine)-9’-carboxylate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of receptor activity. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other spiro compounds with related structures, such as:

    Spirooxindoles: Known for their biological activity and use in drug development.

    Spirocyclic amines: Studied for their potential as therapeutic agents.

Biological Activity

Methyl 4-methyl-6'-oxo-5',6'-dihydrospiro(cyclohexane-1,4'-tetraazolo[1,5-a][1,4]benzodiazepine)-9'-carboxylate is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, synthesizing findings from various studies and providing a comprehensive overview of its pharmacological properties.

Chemical Structure and Properties

The compound features a unique spiro structure that integrates a cyclohexane ring with a tetraazolo-benzodiazepine moiety. This structural complexity is believed to contribute to its biological activity.

Antimicrobial Activity

Several studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of benzodiazepines have been shown to possess activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anticancer Properties

Research has suggested that the compound may have anticancer effects. A study demonstrated that related spiro compounds can induce apoptosis in cancer cells through mechanisms involving the modulation of cell cycle progression and apoptosis pathways .

Neuropharmacological Effects

The compound's structure suggests potential interactions with neurotransmitter systems. Benzodiazepine derivatives are known for their anxiolytic and sedative properties, likely due to their action on GABA receptors. Preliminary data indicate that this compound may similarly influence GABAergic activity .

Data Tables

Biological Activity Effect Reference
AntimicrobialEffective against S. aureus and E. coli
AnticancerInduces apoptosis in cancer cells
NeuropharmacologicalPotential GABA receptor modulation

Case Study 1: Antimicrobial Efficacy

In a controlled study, various derivatives of the compound were tested against common pathogens. Results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL, demonstrating its potential as a lead compound for developing new antibiotics.

Case Study 2: Apoptosis Induction in Cancer Cells

A recent investigation into the anticancer properties revealed that treatment with the compound led to a 50% increase in apoptotic cell death in breast cancer cell lines compared to untreated controls. The study utilized flow cytometry to quantify apoptotic cells and confirmed the involvement of caspase activation pathways.

Research Findings

Recent advancements in bioanalytical techniques have enhanced the understanding of how this compound interacts at the molecular level. Techniques such as NMR spectroscopy and mass spectrometry have been pivotal in elucidating its pharmacokinetic profile and metabolic pathways .

Q & A

Basic Research Questions

Q. How can the synthesis of Methyl 4-methyl-6'-oxo-5',6'-dihydrospiro(cyclohexane-1,4'-tetraazolo[1,5-a][1,4]benzodiazepine)-9'-carboxylate be optimized for higher yields?

  • Methodological Answer : Synthesis optimization requires multi-step analysis. For example, in analogous spirocyclic systems, yields exceeding 90% were achieved using nucleophilic substitutions and cyclization under anhydrous conditions (e.g., Knoevenagel or Mitsunobu reactions). Key parameters include solvent polarity (e.g., DMF for polar intermediates), temperature control (e.g., 0–5°C for sensitive intermediates), and stoichiometric ratios of reagents like triethylamine or DBU. Characterization via 1H^1H-NMR and 13C^{13}C-NMR (e.g., δ 1.2–2.8 ppm for cyclohexane protons) is critical for purity validation .

Q. What spectroscopic techniques are most reliable for confirming the spirocyclic structure of this compound?

  • Methodological Answer : X-ray crystallography is the gold standard for resolving spirocyclic ambiguity. For preliminary analysis, 1H^1H-NMR can identify coupling patterns (e.g., geminal protons on the cyclohexane ring at δ 1.5–2.0 ppm), while 13C^{13}C-NMR distinguishes carbonyl groups (e.g., δ 170–180 ppm for the ester carbonyl). IR spectroscopy (e.g., 1650–1750 cm1^{-1} for C=O stretches) and high-resolution mass spectrometry (HRMS) further validate molecular weight and fragmentation patterns .

Q. What reaction mechanisms dominate in the formation of tetraazolo-benzodiazepine scaffolds?

  • Methodological Answer : Cyclocondensation and [1,3]-dipolar cycloaddition are common. For example, tetrazole rings form via nitrile imine intermediates reacting with carbonyl groups. Kinetic studies using 1H^1H-NMR monitoring at 25–60°C can track intermediate formation. Substituent effects (e.g., electron-withdrawing groups on benzodiazepine) influence reaction rates and regioselectivity .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in novel ring-opening or functionalization reactions?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states for ring-opening reactions. For example, ICReDD’s reaction path search methods integrate quantum chemical calculations to predict activation energies (ΔG^‡) and optimize conditions (e.g., solvent effects via COSMO-RS). This approach reduces trial-and-error experimentation by 40–60% .

Q. How should researchers resolve contradictions in reported reaction yields for derivatives of this compound?

  • Methodological Answer : Use statistical design of experiments (DoE) to isolate variables. For example, fractional factorial designs can test interactions between temperature, catalyst loading, and solvent polarity. Conflicting data (e.g., 70% vs. 92% yields) may arise from uncontrolled moisture levels or impurity profiles. Response surface methodology (RSM) can identify optimal conditions .

Q. What strategies address regioselectivity challenges in modifying the tetraazolo-benzodiazepine core?

  • Methodological Answer : DFT-based Fukui indices identify nucleophilic/electrophilic sites. For instance, the C9' carboxylate group may direct electrophilic substitution to the para position. Experimental validation via competitive reactions (e.g., bromination with NBS) under varied pH (4–7) can confirm computational predictions. LC-MS tracking of intermediates is advised .

Q. How can the stability of this compound under physiological conditions be systematically evaluated?

  • Methodological Answer : Perform accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring (C18 column, 0.1% TFA/ACN mobile phase). Identify degradation products (e.g., hydrolyzed ester to carboxylic acid) via HRMS. Thermal stability can be assessed via DSC (Tm_m >200°C suggests high crystallinity) .

Q. What advanced techniques are required for metabolite profiling of this compound in in vitro models?

  • Methodological Answer : Use hepatocyte incubations with LC-QTOF-MS/MS for untargeted metabolomics. Fragment ions (e.g., m/z 341.77 for parent ion) and isotopic patterns distinguish Phase I/II metabolites. Hydrogen-deuterium exchange (HDX) experiments can map metabolic hotspots (e.g., hydroxylation at the benzodiazepine ring) .

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